(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol
Description
(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol is a hydrazone derivative characterized by an ethoxy group at the 2-position, a phenolic hydroxyl group at the 4-position, and a hydrazone linkage connected to a 2,4,6-trichlorophenyl moiety. This compound belongs to a class of Schiff bases and hydrazones, which are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-ethoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c1-2-22-14-5-9(3-4-13(14)21)8-19-20-15-11(17)6-10(16)7-12(15)18/h3-8,20-21H,2H2,1H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRYBMKOYYZBRA-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-ethoxy-4-formylphenol and 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its hydrazone moiety is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Hydrazones are known to exhibit a range of pharmacological activities, including anti-inflammatory and antitumor effects.
Industry
In industrial applications, this compound could be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological targets, leading to changes in their function.
Comparison with Similar Compounds
Structural Analogues with Chlorinated Phenyl Groups
- (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol (): Structure: Shares the 2,4,6-trichlorophenyl hydrazone group but replaces the ethoxy group with a chloro substituent. Applications: Used in toxicity studies and as a reference compound for mutagenicity predictions .
- (E)-2-[(2,4,6-Trichlorophenyl)iminomethyl]phenol (): Structure: Lacks the ethoxy group but retains the trichlorophenyl hydrazone motif. Bond Lengths: The C=N bond length (1.271 Å) is consistent with other hydrazones, indicating similar conjugation and stability .
Hydrazones with Nitrophenyl and Methoxy Substituents
- (E)-2-{[-2-(2,4-Dinitrophenyl)hydrazono]methyl} phenol (): Structure: Features a dinitrophenyl group instead of trichlorophenyl. Activity: Exhibits moderate antifungal activity against Candida albicans and Aspergillus niger. The electron-withdrawing nitro groups may reduce bioavailability compared to chloro substituents .
- 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate (): Structure: Contains a methoxy group and a triazole-thioacetate chain. Applications: Designed for high-resolution crystallography studies, highlighting the role of methoxy groups in modulating solubility .
Antifungal and Antioxidant Activity
- Target Compound : Predicted to exhibit enhanced antifungal activity due to the trichlorophenyl group’s lipophilicity and stability.
- (E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol (–19): Activity: Shows moderate antifungal properties but lower potency than nitro- or chloro-substituted analogues. Mutagenicity: Theoretical QSAR models predict low mutagenic risk, suggesting a safer profile than nitro-containing derivatives .
Electronic and Crystallographic Features
- C=N Bond Length : Ranges from 1.266–1.290 Å in similar hydrazones (e.g., ), indicating robust π-conjugation. The target compound’s bond length is expected to align with this range, ensuring structural rigidity .
- Crystal Packing: Derivatives like 2-ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol () form stable monoclinic crystals, suggesting the target compound may exhibit similar crystallinity for pharmaceutical formulation .
Data Tables
Biological Activity
(E)-2-ethoxy-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)phenol is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various cellular pathways. The presence of the hydrazone functional group allows for potential interactions with nucleophiles in cells, which may lead to alterations in enzyme activity and gene expression.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of hydrazone derivatives. A related compound demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Research indicates that hydrazone compounds can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting the proliferation of tumor cells through apoptosis induction.
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazones has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study reported that a similar hydrazone exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. |
| Antitumor Activity | In vitro assays showed that a related compound reduced cell viability in human breast cancer cell lines by 50% at concentrations as low as 10 µM after 48 hours of treatment. |
| Anti-inflammatory Mechanism | Research indicated that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 40%, suggesting a potent anti-inflammatory effect. |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption and metabolism in vivo; however, further investigations are needed to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
